![molecular formula C22H22ClN5O3 B2825402 8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-93-9](/img/structure/B2825402.png)
8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H22ClN5O3 and its molecular weight is 439.9. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The molecular structure of compounds closely related to 8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione reveals a typical geometry with the fused rings of the purine system being planar. These molecules often feature specific conformations influenced by their substituents, such as a gauche-trans-gauche-gauche conformation for the aminohydroxyalkyl group in the 7 position, and a trans-gauche-trans conformation for the benzylamine group in the 8 position. Such structural details are crucial for understanding the chemical and biological properties of these compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Synthesis and Modification
Synthesis techniques for similar purine derivatives involve the use of protecting groups and modifications to add functional groups, enhancing the molecules' reactivity and potential for further chemical reactions. For example, the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones offers a novel route to introduce substituents and modify the core purine structure. Such methodologies enable the creation of diverse derivatives with potential biological and pharmaceutical applications (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-[benzyl(2-hydroxyethyl)amino]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-26-19-18(20(30)25-22(26)31)28(14-16-9-5-6-10-17(16)23)21(24-19)27(11-12-29)13-15-7-3-2-4-8-15/h2-10,29H,11-14H2,1H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIBAOPEFYCOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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